S-Phenylcysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

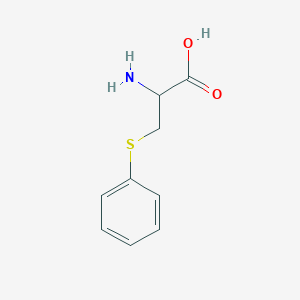

S-Phenylcysteine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine

準備方法

Synthetic Routes and Reaction Conditions: S-Phenylcysteine can be synthesized through several methods. One efficient method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase . Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine .

Industrial Production Methods: Industrial production of this compound often employs the chemoenzymatic method due to its high yield and purity. This method uses inexpensive bromobenzene and results in a total yield of 81.3% with over 99.9% purity .

化学反応の分析

Types of Reactions: S-Phenylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like thiols or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.

科学的研究の応用

Medicinal Chemistry

Antiviral Properties

S-Phenylcysteine has gained attention for its potential as an antiretroviral agent , particularly in the treatment of Human Immunodeficiency Virus (HIV). Research indicates that SPC can act as a protease inhibitor, which is crucial for the replication of HIV. A study demonstrated that high-purity SPC could be synthesized efficiently using a chemoenzymatic method involving tryptophan synthase, yielding over 99.9% purity and an overall yield of 81.3% . This efficient synthesis process enhances the feasibility of SPC in pharmaceutical applications.

Production of Pharmaceutical Intermediates

SPC serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it can be derived from optically active serine through a multi-step synthetic route. This method not only ensures high optical purity but also provides a practical approach to producing SPC derivatives that are valuable in drug development . The ability to produce optically active N-protected this compound derivatives is particularly relevant for creating targeted therapies.

Biochemical Research

Protein Interactions and Enzyme Inhibition

SPC has been utilized to investigate protein interactions and enzyme inhibition mechanisms. Studies have shown that SPC can inhibit specific protein interactions, which may be leveraged to understand cellular signaling pathways better. For instance, its interaction with voltage-gated potassium channels has been explored to elucidate the role of cysteine derivatives in ion channel regulation .

Biomonitoring and Toxicology

In toxicological studies, SPC is used as a biomarker for exposure to benzene and its metabolites. Research has indicated that this compound adducts can form in human serum albumin upon exposure to benzene, making it a useful indicator for assessing human health risks associated with benzene exposure . This application highlights the relevance of SPC in environmental health and toxicology.

Environmental Applications

Wastewater Treatment

Recent studies have explored the use of SPC derived from keratin hydrolysis wastewater as a sustainable approach to amino acid production. Tryptophan synthase has been shown to convert L-serine from keratin hydrolysates into S-phenyl-L-cysteine effectively, achieving over 97% conversion rates . This method not only provides an economical route for producing SPC but also contributes to waste valorization strategies in bioprocessing.

作用機序

The mechanism of action of S-Phenylcysteine involves its interaction with specific molecular targets and pathways. In the context of its use as a biomarker for benzene exposure, this compound forms adducts with hemoglobin, which can be detected and quantified . As an antiretroviral agent, it is believed to inhibit HIV protease, thereby preventing the maturation of viral particles .

類似化合物との比較

S-Benzylcysteine: Similar in structure but with a benzyl group instead of a phenyl group.

S-Methylcysteine: Contains a methyl group attached to the sulfur atom.

S-tert-Butylmercapto-L-cysteine: Features a tert-butyl group attached to the sulfur atom.

Uniqueness: S-Phenylcysteine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specific applications, such as its role as a biomarker for benzene exposure and its potential as an antiretroviral agent.

生物活性

S-Phenylcysteine (SPC) is a sulfur-containing amino acid derivative of cysteine, notable for its biological activities and potential applications in toxicology and pharmacology. This article explores the biological activity of SPC, focusing on its mechanisms of action, interactions with biomolecules, and implications for health.

Chemical Structure and Properties

SPC is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine. Its molecular formula is C9H11NO2S, with a molecular weight of approximately 197.25 g/mol . The structure can be represented as follows:

SPC exhibits various biological activities, primarily through its interaction with proteins and cellular pathways. It has been shown to form adducts with hemoglobin in vivo, serving as a biomarker for benzene exposure . The formation of this compound adducts indicates a potential mechanism for benzene's toxic effects, linking SPC to oxidative stress and cellular damage.

2. Antioxidant Properties

Research indicates that SPC possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. A comparative study highlighted that SPC is more effective than its selenium and tellurium analogs in certain contexts . This suggests that SPC could play a role in mitigating oxidative damage in cells.

3. Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of SPC on various cell lines. In one study, SPC was found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent . The mechanism involves the activation of caspases and modulation of cathepsin activity, which are critical pathways in programmed cell death.

Case Study 1: Benzene Exposure Biomarker

A significant application of SPC is its use as a biomarker for benzene exposure. In a study involving Fisher rats, researchers administered benzene and subsequently measured the levels of SPC in hemoglobin. The results demonstrated a clear correlation between benzene exposure and increased levels of SPC, highlighting its utility in environmental health assessments .

Case Study 2: Antioxidant Activity

Another study investigated the antioxidant capacity of SPC compared to other sulfur-containing compounds. The findings revealed that SPC effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This suggests that SPC may have therapeutic implications for conditions associated with oxidative damage .

Data Tables

特性

CAS番号 |

5437-52-5 |

|---|---|

分子式 |

C9H11NO2S |

分子量 |

197.26 g/mol |

IUPAC名 |

2-amino-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |

InChIキー |

XYUBQWNJDIAEES-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N |

正規SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N |

Key on ui other cas no. |

5437-52-5 |

物理的記述 |

Off-white powder; [Sigma-Aldrich MSDS] |

配列 |

X |

同義語 |

3-phenylcysteine beta-phenylcysteine S-phenylcysteine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。